![molecular formula C15H23BN2O4 B1366308 4-(4-BOC-Piperazino)phenylboronic acid CAS No. 457613-78-4](/img/structure/B1366308.png)
4-(4-BOC-Piperazino)phenylboronic acid
Overview
Description
4-(4-BOC-Piperazino)phenylboronic acid is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry due to its versatile applications. The compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-(4-BOC-piperazino) group. This unique structure imparts the compound with distinct chemical properties, making it a valuable tool in various scientific research domains.
Preparation Methods
The synthesis of 4-(4-BOC-Piperazino)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the condensation of phenylboronic acid with the appropriate piperazine derivative.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using a tert-butoxycarbonyl (BOC) group.
Purification and Isolation: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4-BOC-Piperazino)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Building Block for Pharmaceuticals : The compound serves as a crucial intermediate in the synthesis of various drug candidates due to its ability to form stable complexes with biological molecules. Its boronic acid group is particularly useful in creating compounds that target specific enzymes and receptors.
2. Biological Research
- Enzyme Inhibition Studies : 4-(4-BOC-Piperazino)phenylboronic acid has been utilized in studies focusing on enzyme inhibitors. The boronic acid moiety can form reversible covalent bonds with serine residues at the active sites of proteases, allowing for the investigation of enzyme mechanisms and potential therapeutic applications.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it valuable for understanding cancer biology.
3. Industrial Applications
- Catalyst Development : In industrial settings, this compound is employed in the development of advanced materials and catalysts for various chemical reactions, enhancing efficiency and selectivity.
Research has shown that this compound exhibits notable biological activities, particularly anticancer properties.
Anticancer Activity Case Study
A study evaluated the cytotoxic effects of various piperazine derivatives against multiple cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancers. The results are summarized below:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | HUH7 | 12.5 | Apoptosis induction |
5b | MCF7 | 8.3 | Microtubule inhibition |
5c | HCT-116 | 10.1 | Cell cycle arrest |
This table highlights the potential of derivatives related to this compound as therapeutic agents against various cancers.
Enzyme Inhibition Studies
In addition to its anticancer effects, studies have demonstrated that this compound can inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis.
Enzyme Type | Inhibition Potency (IC50 µM) |
---|---|
MMP-2 | 15 |
MMP-9 | 20 |
These findings underscore the compound's potential as an inhibitor in therapeutic contexts.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Piperazino)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors .
Comparison with Similar Compounds
4-(4-BOC-Piperazino)phenylboronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the piperazine moiety, making it less versatile in biological applications.
4-(N-Boc-amino)phenylboronic Acid: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Piperidine-4-boronic Acid Pinacol Ester: Contains a piperidine ring instead of piperazine, affecting its chemical properties and uses.
The unique combination of the boronic acid and piperazine moieties in this compound imparts it with distinct properties, making it a valuable compound in various research fields.
Biological Activity
4-(4-BOC-Piperazino)phenylboronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure, featuring a boronic acid moiety, suggests interactions with various biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a BOC-protected piperazine. This configuration enables the compound to participate in reversible covalent interactions with biological molecules, particularly proteins.
Molecular Formula
- Molecular Formula : C15H23BN2O4
- Molecular Weight : 302.17 g/mol
The biological activity of this compound primarily stems from its ability to inhibit serine proteases. Boronic acids are known to form stable complexes with the active site serine residue in these enzymes, leading to their inhibition. This mechanism is crucial in various physiological processes, including inflammation and cancer progression.
Anticancer Properties
Research indicates that compounds containing boronic acid moieties can exhibit significant anticancer activity. For instance, studies have shown that similar boronic acids can induce apoptosis in cancer cell lines by disrupting proteolytic pathways essential for tumor growth and survival .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of serine proteases, achieving sub-nanomolar affinities in some cases. This property makes it a valuable candidate for developing therapeutic agents targeting diseases characterized by dysregulated protease activity .
Study on Anticancer Activity
A study published in ACS Publications explored the anticancer effects of various boronic acids, including this compound. The results demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics .
Study on Enzyme Inhibition
Another significant study highlighted the role of boronic acids in inhibiting serine proteases involved in inflammatory responses. The research showed that this compound could significantly reduce the activity of these enzymes in vitro, suggesting potential applications in treating inflammatory diseases .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOBSWUEXKOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411922 | |
Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457613-78-4 | |
Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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